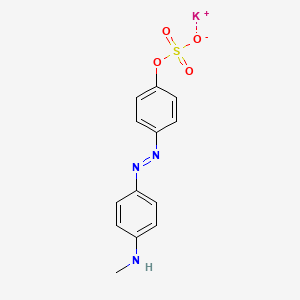
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester is a complex organotin compound It is known for its unique structure, which includes a stannylene (tin) center bonded to sulfur and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester typically involves the reaction of 1,2-benzenedicarboxylic acid with dimethyltin dichloride and a thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial production methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反应分析
Types of Reactions
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The tin center can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Organotin compounds like this one can undergo substitution reactions in the presence of nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: New organotin compounds with different ligands.
科学研究应用
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of tin, which can exhibit biocidal properties.
Medicine: Explored for its potential use in drug delivery systems, where the compound’s unique structure can facilitate the transport of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and plastics, where its properties can enhance durability and performance.
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester involves its interaction with molecular targets through its tin center and sulfur atoms. The tin center can coordinate with various substrates, facilitating catalytic reactions. The sulfur atoms can form strong bonds with metals, making the compound useful in applications requiring metal-sulfur interactions. Additionally, the ester groups can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Dibutyl phthalate: Another phthalate ester with similar applications.
Diisooctyl phthalate: Used in the production of flexible plastics.
Uniqueness
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester is unique due to the presence of the stannylene (tin) center, which imparts distinct catalytic properties not found in typical phthalate esters. The combination of tin and sulfur in its structure allows for specialized applications in catalysis and materials science, setting it apart from other similar compounds.
属性
CAS 编号 |
67907-15-7 |
|---|---|
分子式 |
C38H56O8S2Sn |
分子量 |
823.7 g/mol |
IUPAC 名称 |
2-O-[2-[dimethyl-[2-[2-(6-methylheptoxycarbonyl)benzoyl]oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/2C18H26O4S.2CH3.Sn/c2*1-14(2)8-4-3-7-11-21-17(19)15-9-5-6-10-16(15)18(20)22-12-13-23;;;/h2*5-6,9-10,14,23H,3-4,7-8,11-13H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChI 键 |
YMPUMNKAEHYGQG-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCS[Sn](C)(C)SCCOC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




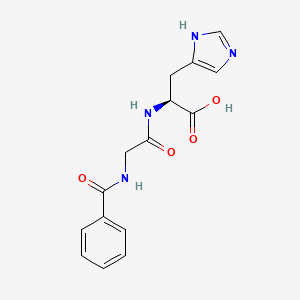
![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)

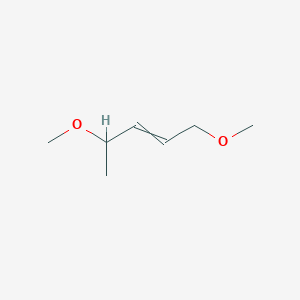
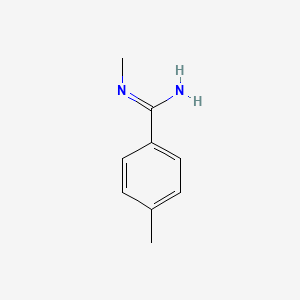
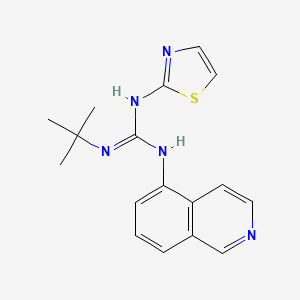
![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
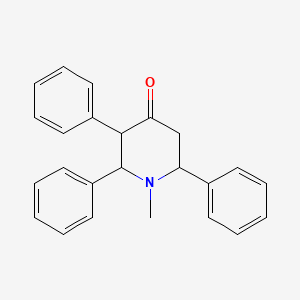

![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
